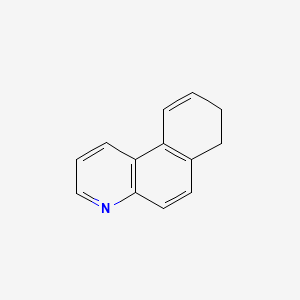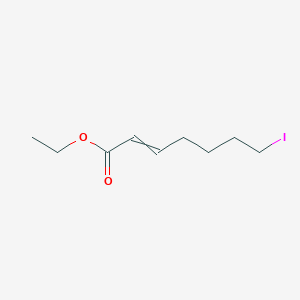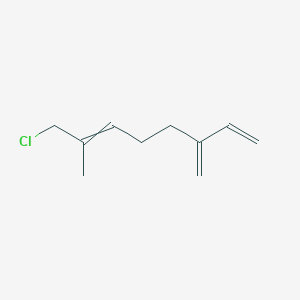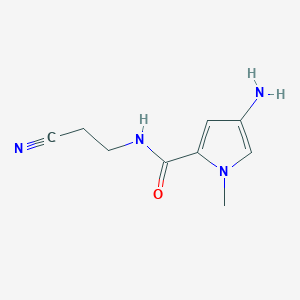
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C9H12N4O This compound is characterized by the presence of a pyrrole ring substituted with an amino group, a cyanoethyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 2-cyanoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(2-cyanoethyl)-N-methylbenzamide: Similar in structure but with a benzamide group instead of a pyrrole ring.
4-Amino-N-(2-cyanoethyl)-N-(2-methoxyethyl)pentanamide: Contains additional methoxyethyl and pentanamide groups.
Uniqueness
4-Amino-N-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
97950-77-1 |
|---|---|
Molekularformel |
C9H12N4O |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
4-amino-N-(2-cyanoethyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-13-6-7(11)5-8(13)9(14)12-4-2-3-10/h5-6H,2,4,11H2,1H3,(H,12,14) |
InChI-Schlüssel |
IYEVFPGJVJXRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)
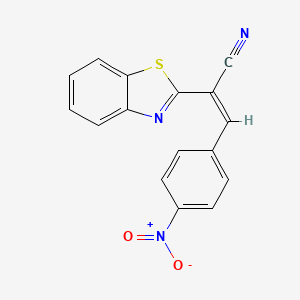

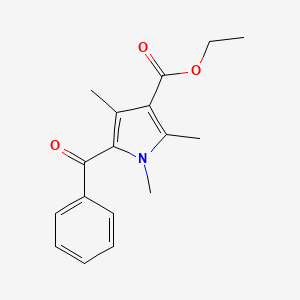
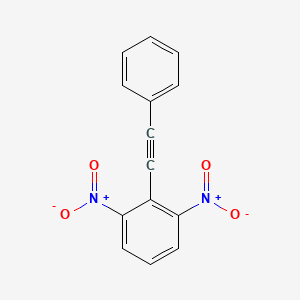
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
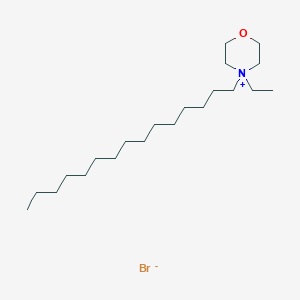

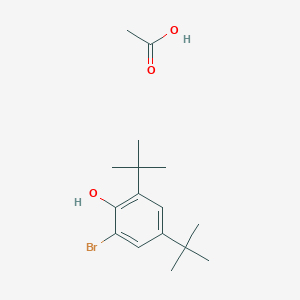
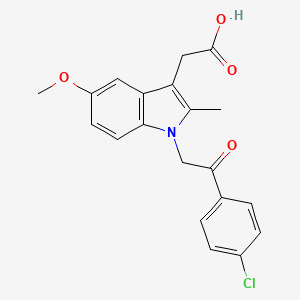
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
